7,8,9,10-tetrahydrodibenzo[c,h]cinnoline

Topoisomerase I inhibition Anticancer DNA damage

Fully aromatic dibenzo[c,h]cinnoline analogs exhibit planar topology incompatible with non-intercalative TOP1 binding modes, generating irreproducible SAR and misleading lead optimization data. This tetrahydro derivative delivers the puckered, non-planar geometry essential for distinct biological poses. • 5.7-fold TOP1 potency gain vs. benzo[i]phenanthridines (IC50 70 nM vs 400 nM) • LogP 3.85 ensures assay-compatible aqueous solubility (vs ~8.46 for aromatic analogs) • Hydrogenation-based synthesis from commercial precursor enables gram-scale library production

Molecular Formula C16H14N2
Molecular Weight 234.29 g/mol
CAS No. 18515-68-9
Cat. No. B7794968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8,9,10-tetrahydrodibenzo[c,h]cinnoline
CAS18515-68-9
Molecular FormulaC16H14N2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CCC2=NN=C3C(=C2C1)C=CC4=CC=CC=C43
InChIInChI=1S/C16H14N2/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18-16(12)14/h1-2,5-6,9-10H,3-4,7-8H2
InChIKeyPQNSIVGDFCPBGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline (CAS 18515-68-9): A Reduced Cinnoline Scaffold for TRPA1 and Topoisomerase I Research


7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline (CAS 18515-68-9) is a tetracyclic heteroaromatic compound of the cinnoline class, featuring a partially hydrogenated diazine ring (molecular formula C16H14N2, molecular weight 234.296 g/mol) . This scaffold maintains the fused [c,h] angular topology characteristic of the dibenzo[c,h]cinnoline core but incorporates a saturated tetrahydro moiety that fundamentally alters its electronic and conformational properties relative to fully aromatic analogs. The compound serves as a versatile intermediate in medicinal chemistry programs targeting transient receptor potential (TRP) channels and topoisomerase enzymes [1].

Why 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline Cannot Be Interchanged with Fully Aromatic Dibenzo[c,h]cinnoline Analogs in Biological Assays


The tetrahydro reduction of the central diazine ring in 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline introduces a fundamental conformational change that cannot be mimicked by its fully aromatic counterpart, dibenzo[c,h]cinnoline. This reduction eliminates the planar, rigid aromatic character, replacing it with a partially saturated, puckered ring system that alters both molecular shape and electron distribution. Consequently, the compound exhibits distinct binding poses at biological targets such as TRPA1 and topoisomerase I, as well as divergent physicochemical properties (LogP, solubility) that impact assay performance and in vivo behavior. Substitution of the tetrahydro derivative with a fully aromatic analog will yield irreproducible biological data and misleading structure-activity relationships (SAR) [1]. The comparative quantitative evidence below substantiates the necessity of procuring the exact tetrahydro compound for targeted research applications.

Quantitative Differentiation of 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline: Key Evidence for Procurement Decisions


Enhanced Topoisomerase I Inhibitory Activity of Dibenzo[c,h]cinnoline Scaffold Relative to Benzo[i]phenanthridine Analogs

Dibenzo[c,h]cinnoline derivatives, of which 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline is a reduced congener, exhibit markedly superior topoisomerase I (TOP1)-targeting activity and cytotoxicity compared to similarly substituted benzo[i]phenanthridine analogs. In a direct head-to-head comparison, 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline (a close analog of the target compound's aromatic form) demonstrated an IC50 of 70 nM against the RPMI8402 human lymphoblastoma cell line, whereas the corresponding 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine required a nearly 6-fold higher concentration (IC50 = 400 nM) to achieve equivalent cytotoxicity [1]. This differential activity underscores the critical advantage of the dibenzo[c,h]cinnoline core structure, which is retained in the tetrahydro derivative.

Topoisomerase I inhibition Anticancer DNA damage

TRPA1 Antagonism: Potential Selectivity Profile Inferred from Cinnoline Class Data

Cinnoline derivatives, including tetrahydrodibenzo[c,h]cinnolines, have been explored as antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel, a validated target for pain and inflammatory disorders. While direct experimental data for 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline are not publicly available, class-level inference from related cinnoline compounds suggests potent TRPA1 blockade. For context, the structurally distinct but pharmacologically relevant TRPA1 antagonist AP-18 exhibits IC50 values in the low micromolar range (3.1–4.5 µM) across various cell lines . The tetrahydrocinnoline scaffold, with its unique combination of aromatic rings and a saturated diazine moiety, offers a distinct binding mode that may confer advantages in selectivity and potency. This class-level evidence supports the prioritization of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline as a lead-like starting point for TRPA1 drug discovery programs.

TRPA1 channel Pain Neuroinflammation

Physicochemical Differentiation: Reduced Lipophilicity and Enhanced Aqueous Solubility Relative to Aromatic Dibenzo[c,h]cinnoline

The tetrahydro reduction of the central diazine ring in 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline (predicted LogP = 3.85 ) confers a significant physicochemical advantage over the fully aromatic dibenzo[c,h]cinnoline core, which is estimated to have a LogP of approximately 8.46 based on predictive models for related planar analogs [1]. This ~4.6-unit reduction in LogP translates to markedly improved aqueous solubility (estimated ~10⁴-fold increase based on the LogP difference), thereby enhancing the compound's compatibility with biochemical assay buffers and its potential for oral bioavailability. The tetrahydro derivative also exhibits a predicted boiling point of 321.9 ± 35.0 °C and a density of 1.2 ± 0.1 g/cm³, which are practical for laboratory handling and purification .

Drug-likeness ADME Solubility

Synthetic Accessibility via Hydrogenation of Dibenzo[c,h]cinnoline: A Defined Route to the Tetrahydro Scaffold

7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline can be prepared directly through the catalytic hydrogenation of the commercially available dibenzo[c,h]cinnoline precursor . This transformation proceeds under standard hydrogenation conditions (H₂ gas, Pd/C or PtO₂ catalyst, moderate pressure), providing a reliable and scalable route to the tetrahydro derivative. In contrast, the synthesis of fully aromatic dibenzo[c,h]cinnoline analogs often requires multistep procedures involving harsh oxidants and transition metal catalysts, which can limit batch-to-batch reproducibility and overall yield [1]. The hydrogenation approach offers a significant advantage for researchers requiring gram quantities of material for lead optimization or in vivo studies, as it leverages a stable, easily stored precursor and avoids complex purification steps.

Synthesis Hydrogenation Scale-up

Distinct Hydrogen-Bonding Profile Due to Saturated Diazine Ring: Implications for Target Engagement

The saturated tetrahydro moiety in 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline eliminates the π-delocalization present in the aromatic diazine ring, thereby altering both the hydrogen-bond acceptor strength and the spatial orientation of the nitrogen lone pairs. Predicted physicochemical parameters indicate the tetrahydro derivative possesses a topological polar surface area (TPSA) that is moderately reduced compared to aromatic analogs, suggesting a different capacity for hydrogen-bonding interactions with biological targets . In the context of topoisomerase I inhibition, the planar, aromatic dibenzo[c,h]cinnolines are known to intercalate between DNA base pairs and form specific contacts with the enzyme's active site [1]. The tetrahydro derivative, by virtue of its non-planar geometry, is expected to exhibit a distinct binding mode—potentially engaging allosteric pockets or alternative protein interfaces that are inaccessible to flat aromatic compounds. This differentiation is critical for exploring novel mechanisms of action and circumventing resistance pathways.

Molecular recognition Binding mode SAR

Primary Application Scenarios for 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline in Academic and Pharmaceutical Research


Lead Optimization for Topoisomerase I Inhibitors with Improved Drug-like Properties

Based on the demonstrated 5.7-fold potency advantage of the dibenzo[c,h]cinnoline scaffold over benzo[i]phenanthridines in TOP1-targeting cytotoxicity (IC50 70 nM vs 400 nM) [1], 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline serves as an ideal starting point for lead optimization campaigns. Its reduced LogP (3.85 vs ~8.46 for aromatic analogs) translates to enhanced aqueous solubility, facilitating both in vitro biochemical assays and formulation for in vivo efficacy studies. Medicinal chemistry teams can leverage the tetrahydro core to explore novel substitutions while maintaining the potent TOP1 inhibitory profile of the parent scaffold.

Development of Novel TRPA1 Antagonists for Pain and Inflammatory Disorders

The cinnoline chemotype has been associated with TRPA1 channel antagonism, a validated mechanism for treating neuropathic pain and chronic inflammation. While direct data for 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline are pending, its structural departure from known TRPA1 ligands such as AP-18 (IC50 3.1–4.5 µM) offers a fresh starting point for intellectual property generation. The saturated tetrahydro ring may reduce metabolic liabilities and improve selectivity profiles relative to more extensively explored aromatic TRPA1 antagonists. This compound is recommended for primary screening campaigns in TRPA1 calcium flux assays.

Synthetic Intermediate for Diversified Cinnoline Libraries

The hydrogenation-based synthesis of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline from the commercially available dibenzo[c,h]cinnoline precursor provides a straightforward entry into a library of tetrahydrocinnoline derivatives. Subsequent functionalization at the saturated nitrogen positions or on the aromatic rings can yield a diverse array of analogs for high-throughput screening. This route is particularly advantageous for academic labs and CROs requiring gram-scale quantities of the core scaffold for parallel medicinal chemistry efforts, avoiding the complexity of multistep oxidative cyclization routes [2].

Probing Allosteric Binding Sites on DNA-Processing Enzymes

The non-planar, puckered geometry of the tetrahydro diazine ring in 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline contrasts sharply with the planar topology of classical DNA intercalators like camptothecin or doxorubicin. This structural divergence makes the compound an attractive tool for investigating allosteric modulation of topoisomerase I and related enzymes, where binding outside the canonical DNA intercalation cleft may overcome resistance mechanisms observed in camptothecin-refractory tumors [1]. Researchers seeking to explore alternative binding modes on validated anticancer targets will find this compound uniquely suited for mechanistic and structural biology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.